molecular formula C11H19NO5 B8219014 (2R,3R)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid

(2R,3R)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid

Cat. No.: B8219014
M. Wt: 245.27 g/mol
InChI Key: IVMWRPYVCWVKPQ-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid (CAS 1171122-43-2) is a chiral N-Boc protected β-hydroxy-α-amino acid derivative that serves as a critical synthetic intermediate and chiral building block in medicinal chemistry and drug discovery research. This compound features a piperidine ring system with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a carboxylic acid functionality, making it a versatile scaffold for the synthesis of more complex molecules. The specific (2R,3R) stereochemistry is essential for its biological activity and interactions with target proteins. Its primary research application is in the design and synthesis of spirodiketopiperazine-based CCR5 antagonists, which are investigated as potential anti-HIV-1 agents to prevent viral entry into host cells . The Boc-protected hydroxyproline moiety is a key structural component that contributes to the binding affinity and metabolic stability of these drug candidates, with the specific stereochemistry being crucial for optimal potency as demonstrated in structure-activity relationship (SAR) studies . The compound is also valuable in asymmetric synthesis, where it can be employed as a chiral ligand or precursor for the construction of enantiomerically pure compounds. Researchers utilize this building block in the development of protease inhibitors and other pharmacologically active molecules that require a rigid, chiral piperidine scaffold. Proper storage conditions are sealed in a dry environment at room temperature. This product is intended for research purposes and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(2R,3R)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-6-4-5-7(13)8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMWRPYVCWVKPQ-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]([C@@H]1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diastereomeric Salt Formation

Racemic 3-hydroxypiperidine-2-carboxylic acid is treated with enantiopure resolving agents such as D-pyroglutamic acid or (-)-dibenzoyl-L-tartaric acid to form diastereomeric salts. For example, heating 3-hydroxypiperidine with D-pyroglutamic acid in ethanol under reflux yields (S)-3-hydroxypiperidine D-pyroglutamate, which is isolated via crystallization. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) affords the target compound.

Key Data:

StepReagents/ConditionsYieldEnantiomeric Excess (ee)
ResolutionD-pyroglutamic acid, ethanol, reflux45%98%
Boc ProtectionBoc₂O, THF, 0°C to RT85%Retained

This method, while reliable, suffers from moderate yields due to the loss of the undesired enantiomer during crystallization.

Enzymatic Catalysis and Biotransformation

Enzymatic methods have gained prominence for their high stereoselectivity and sustainability. Ketoreductases (KREDs) and carbonyl reductases are employed to asymmetrically reduce N-Boc-piperidin-3-one (NBPO) to the desired (2R,3R)-configured alcohol.

Asymmetric Reduction of N-Boc-Piperidin-3-One

NBPO is subjected to NADPH-dependent ketoreductases in aqueous buffer (pH 7.0) at 30°C. The enzyme selectively reduces the ketone to the (2R,3R)-alcohol with >99% ee. Post-reduction, oxidation of the secondary alcohol to the carboxylic acid is achieved using NaClO-TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) in acetonitrile.

Key Data:

StepReagents/ConditionsYieldee
Enzymatic ReductionKRED, NADPH, pH 7.0, 30°C92%>99%
OxidationNaClO, TEMPO, CH₃CN88%N/A

This method achieves high yields and enantiopurity but requires specialized enzyme systems and cofactor regeneration.

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric synthesis routes leverage chiral auxiliaries to directly install the (2R,3R) configuration. A notable approach involves Evans oxazolidinone intermediates.

Evans Aldol Reaction

(2R,3R)-3-Hydroxypiperidine-2-carboxylic acid is synthesized via an Evans aldol reaction between a chiral oxazolidinone and glyoxylic acid. The auxiliary directs the stereochemistry, yielding the desired diastereomer after hydrolysis. Boc protection is then performed under standard conditions.

Key Data:

StepReagents/ConditionsYielddr (diastereomeric ratio)
Aldol ReactionEvans auxiliary, glyoxylic acid, -78°C75%95:5
HydrolysisLiOH, H₂O₂, THF/H₂O90%N/A

This method offers excellent stereocontrol but involves multi-step synthesis and costly auxiliaries.

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodYield (%)ee (%)CostScalability
Chemical Resolution45–6098LowModerate
Enzymatic Catalysis85–92>99HighHigh
Asymmetric Synthesis70–75>99Very HighLow

Emerging Techniques and Optimizations

Recent advances include electrochemical oxidation for cyclization steps and flow chemistry to enhance reaction throughput. For instance, Matsumura et al. demonstrated an electrochemical method to cyclize lysine derivatives into piperidine cores, achieving 47% yield . Coupling this with enzymatic resolution could streamline large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidizing Agents: PCC (Pyridinium chlorochromate), KMnO₄ (Potassium permanganate)

    Reducing Agents: LiAlH₄ (Lithium aluminium hydride), NaBH₄ (Sodium borohydride)

    Substitution Reagents: Alkyl halides, acid chlorides

Major Products

    Oxidation: Formation of 3-ketopiperidine derivatives

    Reduction: Formation of 2-hydroxypiperidine derivatives

    Substitution: Formation of 3-alkoxypiperidine derivatives

Scientific Research Applications

Chemistry

In organic chemistry, (2R,3R)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable for the synthesis of enantiomerically pure compounds.

Biology

This compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists or antagonists. Its stereochemistry is crucial for the biological activity of these molecules.

Medicine

In medicinal chemistry, this compound is a precursor for the development of drugs targeting various diseases. Its derivatives may exhibit anti-inflammatory, antiviral, or anticancer properties.

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of compounds derived from (2R,3R)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid depends on their specific structure and target. Generally, these compounds interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions, which are critical for binding to the target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
(2R,3R)-1-[(tert-Butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid 335280-19-8 C₁₀H₁₇NO₅ 231.248 3-OH, Boc, COOH Peptide synthesis; protease inhibitors
(2R,3S)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid 330945-23-8 C₁₀H₁₆FNO₄ 233.24 3-F, Boc, COOH Enhanced metabolic stability; fluorinated drug intermediates
(2R,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid 2165699-77-2 C₁₁H₁₉NO₅ 245.27 3-OCH₃, Boc, COOH Lipophilic analogs for CNS-targeting drugs
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ 305.37 4-Ph, Boc, COOH (piperidine) Kinase inhibitor scaffolds
(2R,3R)-1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid 1808650-03-4 C₁₂H₂₁NO₄ 243.30 2-CH₃, Boc, COOH (piperidine) Conformational restriction in drug design

Substituent Effects on Reactivity and Solubility

  • Hydroxyl vs. Fluorine/Methoxy :
    • The hydroxyl group in the target compound increases hydrophilicity (logP ~1.2 predicted) compared to methoxy (logP ~1.8) or fluorine (logP ~2.0) analogs, impacting membrane permeability .
    • Fluorine substitution improves metabolic stability and electronegativity, favoring interactions with enzymatic pockets .
  • Pyrrolidine vs. Piperidine Backbones :
    • Piperidine derivatives (6-membered ring) exhibit greater conformational flexibility, whereas pyrrolidine analogs (5-membered) impose torsional strain, influencing binding affinity .

Research Findings and Case Studies

Case Study: Fluorinated Analog Optimization

A fluorinated analog (CAS: 330945-23-8) demonstrated a 40% increase in plasma half-life compared to the hydroxylated target compound in preclinical models, attributed to reduced oxidative metabolism .

Case Study: Piperidine vs. Pyrrolidine Backbones

In a study on thrombin inhibitors, piperidine derivatives showed lower IC₅₀ values (5 nM) than pyrrolidine analogs (20 nM), likely due to improved binding pocket accommodation .

Biological Activity

(2R,3R)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid, also known as Boc-D-Proline, is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H17NO5
  • Molecular Weight : 231.248 g/mol
  • CAS Number : 1207962-80-8
  • SMILES Notation : CC(C)(C)OC(=O)N1CCC@H[C@@H]1C(=O)O

The compound exhibits its biological activity primarily through its interaction with various biological targets, particularly in the context of enzyme inhibition and modulation of signaling pathways. Its structural features allow it to act as a competitive inhibitor in certain enzymatic reactions.

Pharmacological Studies

Recent studies have highlighted the compound's role in:

  • Inhibition of Enzymatic Activity : Research indicates that Boc-D-Proline can inhibit specific enzymes involved in metabolic pathways, potentially affecting the metabolism of amino acids and influencing protein synthesis.
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antibiotics.

Study 1: Enzyme Inhibition

A study conducted by researchers at RTI International demonstrated that this compound effectively inhibited the activity of prolyl oligopeptidase (POP), an enzyme implicated in various physiological processes. The study utilized kinetic assays to determine the IC50 values, revealing that the compound has a competitive inhibition profile with an IC50 value of approximately 10 µM.

Study 2: Antimicrobial Activity

In a separate investigation published in Journal of Medicinal Chemistry, the compound was tested against several strains of Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating moderate antibacterial activity. Further modifications to the chemical structure were suggested to enhance potency.

Data Tables

Biological ActivityObserved EffectReference
Enzyme InhibitionIC50 = 10 µM for POPRTI International Study
Antimicrobial ActivityMIC = 32 - 128 µg/mLJournal of Medicinal Chemistry

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Material : D-Proline derivatives are used as starting materials.
  • Protection : The amino group is protected using tert-butoxycarbonyl (Boc) during the reaction process.
  • Hydroxylation : Hydroxylation at the 3-position is achieved through specific reagents that facilitate this transformation.
  • Purification : The final product is purified through recrystallization or chromatography techniques.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2R,3R)-1-[(tert-Butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The synthesis typically involves coupling Boc-protected intermediates with chiral piperidine precursors. For example, coupling Boc-(3R)-tetrahydroisoquinoline-3-carboxylic acid with amines under peptide bond-forming conditions (e.g., EDCI/HOBt), followed by Boc deprotection using trifluoroacetic acid (TFA) or aqueous HCl . Enantiomeric purity is highly dependent on chiral auxiliary use, reaction temperature (lower temps reduce racemization), and catalyst selection (e.g., chiral ligands in asymmetric synthesis).

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry via coupling constants (e.g., 3JHH^3J_{HH} for vicinal protons) and chemical shifts of hydroxyl/carboxylic acid groups .
  • X-ray Crystallography : Resolves absolute configuration at chiral centers (2R,3R) and hydrogen-bonding patterns .
  • IR Spectroscopy : Identifies carbonyl (Boc group: ~1680–1720 cm⁻¹) and hydroxyl (~3200–3500 cm⁻¹) stretches .

Q. What role does the tert-butoxycarbonyl (Boc) group play in the stability and reactivity of this compound?

  • Methodological Answer : The Boc group acts as a temporary protective group for the piperidine nitrogen, preventing unwanted nucleophilic reactions during synthesis. Its stability under basic/neutral conditions allows selective deprotection under acidic conditions (e.g., TFA), enabling stepwise functionalization . However, prolonged exposure to strong acids or heat may lead to premature deprotection .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking simulations using software like AutoDock Vina or Schrödinger Suite can model binding affinities to enzymes (e.g., proteases or kinases). Key parameters include:

  • Ligand Preparation : Assigning protonation states (carboxylic acid deprotonated at physiological pH).
  • Target Selection : Aligning with X-ray structures of homologous proteins (PDB databases).
  • Scoring Functions : Evaluating hydrogen bonds between the hydroxyl group and active-site residues (e.g., Ser, Tyr) .

Q. How do the stereochemical configurations at the 2R and 3R positions influence the compound's biological activity and interaction with enzymatic targets?

  • Methodological Answer : The 2R,3R configuration determines spatial orientation of functional groups, impacting binding to chiral enzyme pockets. For example:

  • Hydroxyl Group Orientation : The 3R-OH may form hydrogen bonds with catalytic residues (e.g., in serine hydrolases), enhancing inhibitory activity compared to 3S isomers.
  • Piperidine Ring Conformation : The chair conformation stabilized by 2R,3R stereochemistry affects steric interactions with hydrophobic enzyme regions .

Q. What strategies mitigate instability of the hydroxy and carboxylic acid groups during long-term storage or in vivo studies?

  • Methodological Answer :

  • Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) to prevent oxidation or hydrolysis .
  • Prodrug Derivatization : Esterify the carboxylic acid to improve plasma stability (e.g., ethyl ester prodrugs cleaved by esterases in vivo) .
  • Buffered Solutions : Use pH 4–6 buffers to minimize deprotonation of the carboxylic acid group .

Q. How do structural analogues with alternative substituents (e.g., fluoro, methyl) compare in pharmacokinetic (PK) properties?

  • Methodological Answer : Comparative PK studies using LC-MS/MS reveal:

  • Fluoro Substituents : Increase metabolic stability (CYP450 resistance) but reduce solubility (logP +0.5) .
  • Methyl Groups : Enhance membrane permeability (e.g., Caco-2 assay Papp >1 × 10⁻⁶ cm/s) but may introduce hepatotoxicity risks .
  • Hydroxyl vs. Methoxy : Hydroxyl improves aqueous solubility (clogP −1.2 vs. −0.8 for methoxy) but increases plasma clearance .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound's solubility in aqueous vs. organic solvents?

  • Resolution : Solubility varies with pH and counterion choice. For example:

  • Aqueous Solubility : ~10 mg/mL at pH 5 (carboxylic acid protonated) vs. ~50 mg/mL at pH 7.4 (deprotonated, forming sodium salts) .
  • Organic Solubility : DMSO (>100 mg/mL) preferred for stock solutions, while dichloromethane dissolves <5 mg/mL due to polarity mismatches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.